N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 477872-06-3
VCID: VC8119430
InChI: InChI=1S/C18H16N2O2/c1-2-19-18(22)17(21)15-13-10-6-7-11-14(13)20-16(15)12-8-4-3-5-9-12/h3-11,20H,2H2,1H3,(H,19,22)
SMILES: CCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol

N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

CAS No.: 477872-06-3

Cat. No.: VC8119430

Molecular Formula: C18H16N2O2

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide - 477872-06-3

Specification

CAS No. 477872-06-3
Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
IUPAC Name N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
Standard InChI InChI=1S/C18H16N2O2/c1-2-19-18(22)17(21)15-13-10-6-7-11-14(13)20-16(15)12-8-4-3-5-9-12/h3-11,20H,2H2,1H3,(H,19,22)
Standard InChI Key CEKVDQYKMKPHTG-UHFFFAOYSA-N
SMILES CCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3
Canonical SMILES CCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3

Introduction

Structural Characterization and Nomenclature

N-Ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide belongs to the indole-3-acetamide family, distinguished by a phenyl group at the indole C2 position and an N-ethylated 2-oxoacetamide moiety at C3. The IUPAC name systematically describes its structure: the indole core is substituted at position 2 with a phenyl group and at position 3 with a 2-oxoacetamide group bearing an ethyl substituent on the nitrogen atom .

Molecular Geometry and Electronic Properties

The compound’s planar indole nucleus facilitates π-π stacking interactions, while the 2-oxoacetamide group introduces hydrogen-bonding capabilities. Density functional theory (DFT) calculations on similar structures suggest that the phenyl group at C2 increases steric bulk, potentially influencing binding affinity in biological systems. The N-ethyl chain enhances lipophilicity, as evidenced by a calculated logP value of ~2.5, comparable to derivatives such as N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (logP = 1.55) .

Table 1: Key Physicochemical Properties

PropertyValueSource Analogue
Molecular FormulaC₁₈H₁₆N₂O₂Derived from
Molecular Weight292.33 g/molCalculated
logP~2.5Estimated from
Hydrogen Bond Donors2 (indole NH, amide NH)
Hydrogen Bond Acceptors3 (amide C=O, ketone C=O)

Synthetic Methodologies

The synthesis of N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide follows strategies analogous to those employed for related indole-3-acetamides. Key steps include indole functionalization, oxoacetamide formation, and N-alkylation.

Indole Core Synthesis

The 2-phenylindole core is typically prepared via:

  • Friedel-Crafts Acylation: Reaction of aniline derivatives with phenylacetyl chloride in the presence of Lewis acids like AlCl₃ .

  • Fischer Indole Synthesis: Cyclization of phenylhydrazines with ketones under acidic conditions.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference Model
Indole FormationPhenylhydrazine + Ketone, H₂SO₄65–75
Oxoacetamide CouplingEDC/HOBt, DMF, 0°C → RT50–60
N-EthylationEthyl bromide, K₂CO₃, DMF70–80

Spectroscopic Characterization

Spectroscopic data for N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide can be extrapolated from studies on analogues like 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Indole NH: δ 10.8–11.2 ppm (s, 1H)

    • Amide NH: δ 8.3–8.5 ppm (t, J = 5.6 Hz, 1H)

    • N-Ethyl CH₂: δ 3.2–3.4 ppm (q, 2H), δ 1.1–1.3 ppm (t, 3H)

  • ¹³C NMR:

    • Carbonyl (C=O): δ 168–170 ppm

    • Indole C3: δ 120–125 ppm

Infrared (IR) Spectroscopy

  • Amide C=O Stretch: 1650–1680 cm⁻¹

  • Indole N-H Bend: 1540–1560 cm⁻¹

Biological Activity and Mechanisms

While direct biological data for N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide are lacking, structurally similar compounds exhibit notable cytotoxicity and apoptotic activity. For example, adamantane-indole acetamides show IC₅₀ values of ~10 μM in HepG2 cells via caspase-8-dependent apoptosis .

Challenges and Future Directions

Synthetic Optimization

Current yields (50–60% for coupling steps) could be improved via:

  • Flow Chemistry: Continuous processing to enhance mixing and reduce side reactions.

  • Catalyst Screening: Transitioning from EDC to DMT-MM for amide bond formation.

Biological Evaluation

Priority studies should include:

  • Cytotoxicity Screening: Against NCI-60 cell lines to identify tumor-type specificity.

  • Target Deconvolution: CETSA or kinome-wide profiling to identify protein targets.

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